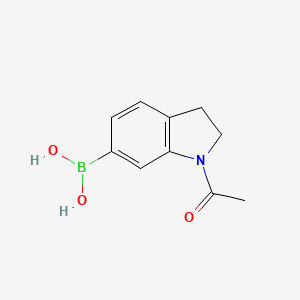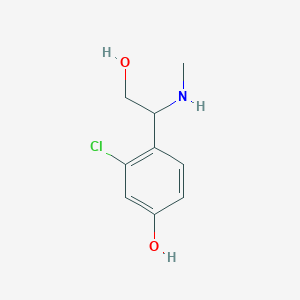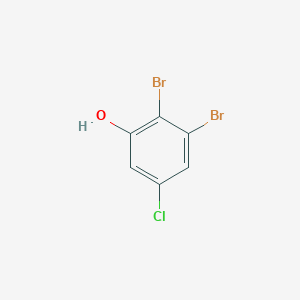
2,3-Dibromo-5-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-5-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 5-chlorophenol using bromine in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Catalysts: Iron(III) bromide or other Lewis acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-5-chlorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenol derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in less halogenated phenols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydroxy-5-chlorophenol.
Oxidation: Formation of 2,3-dibromo-5-chloroquinone.
Reduction: Formation of 5-chlorophenol or 2,3-dibromophenol.
Applications De Recherche Scientifique
2,3-Dibromo-5-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of halogen atoms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-5-chlorophenol involves its interaction with biological molecules. The halogen atoms can form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-chlorophenol: Another halogenated phenol with similar properties but different substitution pattern.
2,3,4-Tribromophenol: Contains three bromine atoms and no chlorine, offering different reactivity and applications.
2,3-Dichloro-5-bromophenol: Contains two chlorine atoms and one bromine atom, providing a different set of chemical properties.
Uniqueness
2,3-Dibromo-5-chlorophenol is unique due to its specific arrangement of halogen atoms, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms provides a balance of reactivity and stability, making it a valuable compound for various chemical and industrial processes.
Propriétés
Formule moléculaire |
C6H3Br2ClO |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
2,3-dibromo-5-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Clé InChI |
OVHCWBAOGBOKQY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
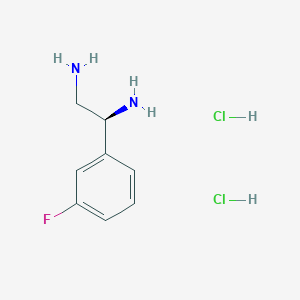
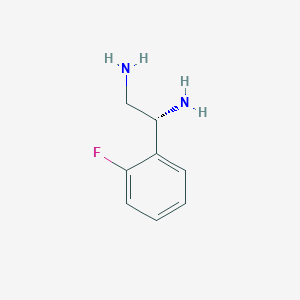
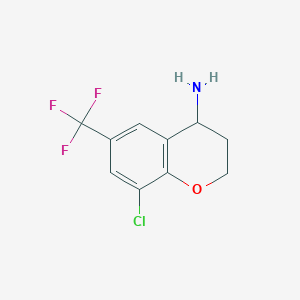
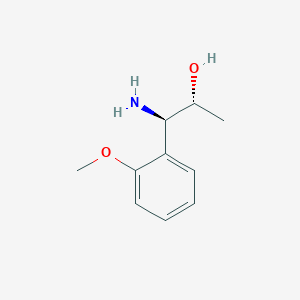

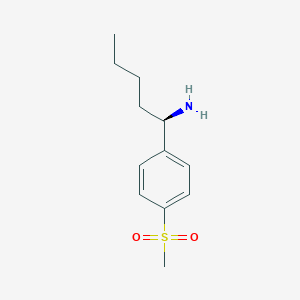
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
